molecular formula C6H9BrO B11915000 (3S)-3-(bromomethyl)cyclopentan-1-one

(3S)-3-(bromomethyl)cyclopentan-1-one

Cat. No.: B11915000
M. Wt: 177.04 g/mol
InChI Key: LJSZKWGYJBUAKF-YFKPBYRVSA-N
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Description

(3S)-3-(bromomethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H9BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(bromomethyl)cyclopentan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of (3S)-3-methylcyclopentan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(bromomethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to (3S)-3-methylcyclopentan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to this compound oxide using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane.

Major Products Formed

    Substitution: (3S)-3-(hydroxymethyl)cyclopentan-1-one, (3S)-3-(aminomethyl)cyclopentan-1-one.

    Reduction: (3S)-3-methylcyclopentan-1-ol.

    Oxidation: this compound oxide.

Scientific Research Applications

(3S)-3-(bromomethyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-(bromomethyl)cyclopentan-1-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol, typically involving the transfer of hydride ions from the reducing agent to the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(bromomethyl)cyclohexan-1-one: Similar structure but with a six-membered ring instead of a five-membered ring.

    (S)-3-ethylcyclopentan-1-one: Similar structure but with an ethyl group instead of a bromomethyl group.

Uniqueness

(3S)-3-(bromomethyl)cyclopentan-1-one is unique due to its specific chiral configuration and the presence of a bromomethyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a versatile intermediate in organic chemistry.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

(3S)-3-(bromomethyl)cyclopentan-1-one

InChI

InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2/t5-/m0/s1

InChI Key

LJSZKWGYJBUAKF-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=O)C[C@H]1CBr

Canonical SMILES

C1CC(=O)CC1CBr

Origin of Product

United States

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